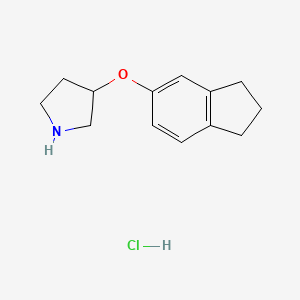

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride

Descripción general

Descripción

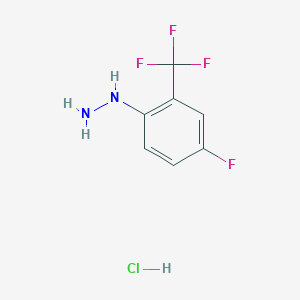

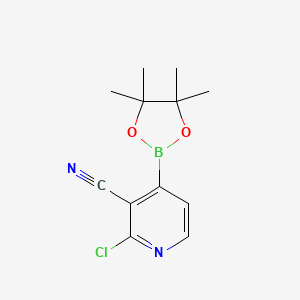

“2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13/h4-5,8,13-14H,1-3,6-7,9H2 .Aplicaciones Científicas De Investigación

Novel Compound Identification and Characterization

A suspicious substance labeled as "idanyl-biphenyl-amninone" was seized by customs and identified as 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a novel cathinone derivative, using comprehensive analytical techniques. This study may aid forensic and clinical laboratories in identifying compounds with similar structures, contributing to legislative and law enforcement responses (Bijlsma et al., 2015).

Pyrrole Coupling Chemistry

An etheric member of N-linked polybispyrroles was synthesized and characterized for its electrochromic and ion receptor properties. It exhibited strong stability, reversible redox process, good electrochromic properties, and selective voltammetric response towards Na+ ions, highlighting its potential for metal recovery and ion sensing applications (Mert et al., 2013).

Stereoselective Synthesis of Active Metabolites

The synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor were described, involving stereospecific hydroboration and subsequent reactions to produce diastereoisomers with significant medical potential (Chen et al., 2010).

Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles

A novel synthetic approach produced hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, providing a flexible method for preparing various derivatives with potential therapeutic properties (Katritzky et al., 2000).

Polymorphism in Pharmaceutical Compounds

Investigations into polymorphism of an investigational pharmaceutical compound revealed challenges in analytical and physical characterization, emphasizing the importance of detailed spectroscopic and diffractometric studies in drug development (Vogt et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 plays a crucial role in the regulation of cell survival and death, inflammation, and immunity .

Mode of Action

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction with RIPK1 leads to the inhibition of necroptosis, a form of programmed cell death .

Biochemical Pathways

The compound’s interaction with RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents necroptosis, thereby promoting cell survival .

Pharmacokinetics

The compound’s molecular weight (23974) and molecular formula (C13H17NO•HCl) suggest that it may have good bioavailability .

Result of Action

The inhibition of RIPK1 by 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Propiedades

IUPAC Name |

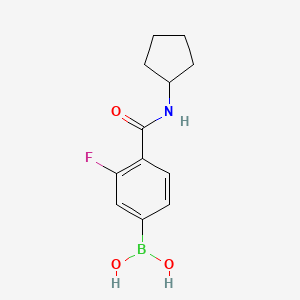

3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYQHPZWPJXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)